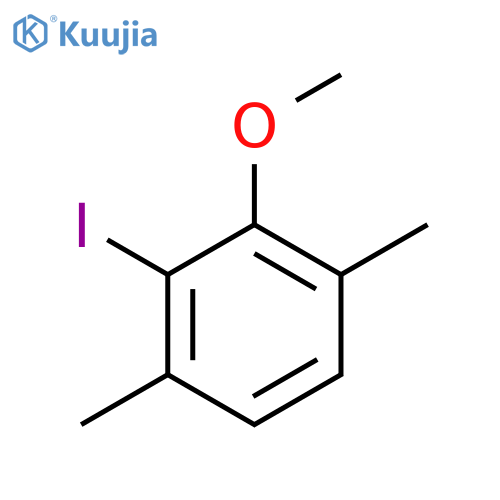Cas no 155511-97-0 (3,6-Dimethyl-2-iodoanisole)

3,6-Dimethyl-2-iodoanisole structure
商品名:3,6-Dimethyl-2-iodoanisole
CAS番号:155511-97-0
MF:C9H11IO
メガワット:262.087515115738
CID:5001910
3,6-Dimethyl-2-iodoanisole 化学的及び物理的性質
名前と識別子
-
- 3,6-Dimethyl-2-iodoanisole
-
- インチ: 1S/C9H11IO/c1-6-4-5-7(2)9(11-3)8(6)10/h4-5H,1-3H3
- InChIKey: ZTDMIKZDNSJTGV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C=CC(C)=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2
3,6-Dimethyl-2-iodoanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013789-500mg |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010013789-250mg |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010013789-1g |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 1g |
1,475.10 USD | 2021-07-05 |
3,6-Dimethyl-2-iodoanisole 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
155511-97-0 (3,6-Dimethyl-2-iodoanisole) 関連製品
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
